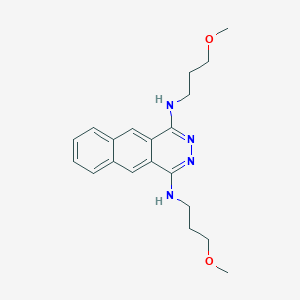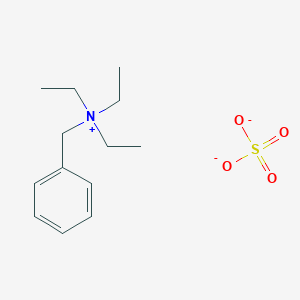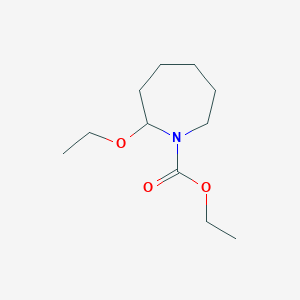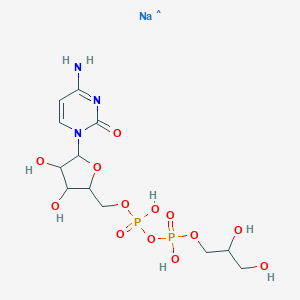
4-クロロ-7-ニトロキナゾリン
概要
説明
4-Chloro-7-nitroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
科学的研究の応用
4-Chloro-7-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including tyrosine kinase inhibitors used in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines.
Industrial Applications: It is used in the development of agrochemicals and dyes.
作用機序
Target of Action
4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including 4-Chloro-7-nitroquinazoline, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The mode of action of 4-Chloro-7-nitroquinazoline involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-7-nitroquinazoline is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, 4-Chloro-7-nitroquinazoline can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The result of 4-Chloro-7-nitroquinazoline’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .
Action Environment
The action of 4-Chloro-7-nitroquinazoline can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-7-nitroquinazoline can be synthesized through a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route involves the following steps:
Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide to form 4-chloroquinazolin-2-one.
Industrial Production Methods
Industrial production of 4-chloro-7-nitroquinazoline typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-7-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Reduction: 4-chloro-7-aminoquinazoline.
Oxidation: Quinazoline N-oxides.
類似化合物との比較
Similar Compounds
4,7-Dichloroquinazoline: Lacks the nitro group, making it less reactive in certain biological assays.
4-Chloro-6-nitroquinazoline: Has the nitro group at a different position, affecting its reactivity and biological activity.
4-Anilinoquinazolines: These compounds, such as gefitinib and erlotinib, are well-known tyrosine kinase inhibitors used in cancer therapy.
Uniqueness
4-Chloro-7-nitroquinazoline is unique due to the specific positioning of the chloro and nitro groups, which confer distinct reactivity and biological properties. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
特性
IUPAC Name |
4-chloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-17-9 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?
A1: This research investigates the reactions of 4-chloro-7-nitroquinazoline with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of 4-chloro-7-nitroquinazoline and its potential use as a building block for synthesizing more complex molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)





